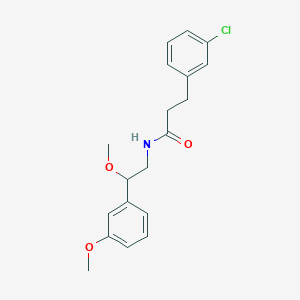
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. CTB belongs to the family of benzamide compounds and is known for its potent biological activity.
Mecanismo De Acción
The mechanism of action of CTB involves its ability to bind to specific receptors on the surface of cells. CTB binds to ganglioside GM1, a glycolipid that is present in high concentrations in certain types of cells, including neurons. The binding of CTB to GM1 allows it to be taken up by the cell and transported along the axon to the cell body.
Biochemical and Physiological Effects
CTB has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the uptake of proteins and other molecules into cells, and to increase the transport of these molecules along axons. CTB has also been shown to have neuroprotective effects, and to promote the survival of neurons in culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTB in lab experiments is its ability to selectively label specific populations of neurons. This allows researchers to study the connectivity of neural circuits in the brain. However, one limitation of using CTB is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CTB. One area of interest is the development of new fluorescent tracers that can be used to study neural pathways in the brain. Another area of interest is the development of new methods for delivering CTB to specific types of cells, which could have important implications for the treatment of neurological diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTB, and to identify any potential side effects or safety concerns.
Métodos De Síntesis
The synthesis of CTB is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing CTB is the reaction between 3-cyanothiolan-3-ol and 4-(pyridin-3-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
CTB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and neuroscience. CTB is commonly used as a fluorescent tracer to study neural pathways in the brain. It is also used to study the transport of proteins and other molecules in cells.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(7-9-23-12-17)20-16(21)13-3-5-14(6-4-13)22-15-2-1-8-19-10-15/h1-6,8,10H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGFXWFABRREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)




![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)


![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)